molecular formula C13H17ClO4S B15094608 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chl+

3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chl+

Cat. No.: B15094608
M. Wt: 304.79 g/mol
InChI Key: UCVLMFSPSRRGNG-UHFFFAOYSA-N
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Description

3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chloride is a chemical compound that features a benzofuran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Temperature Control: Precise temperature control is crucial to avoid side reactions and degradation of the product.

    Purification Steps: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The benzofuran ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of benzofuran derivatives with additional functional groups.

    Reduction Products: Reduction can yield hydrogenated derivatives of the benzofuran ring.

Scientific Research Applications

3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features:

    Applications: Its specific applications in medicinal chemistry and material science distinguish it from other similar compounds.

Properties

Molecular Formula

C13H17ClO4S

Molecular Weight

304.79 g/mol

IUPAC Name

3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propane-1-sulfonyl chloride

InChI

InChI=1S/C13H17ClO4S/c1-13(2)9-10-5-3-6-11(12(10)18-13)17-7-4-8-19(14,15)16/h3,5-6H,4,7-9H2,1-2H3

InChI Key

UCVLMFSPSRRGNG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)Cl)C

Origin of Product

United States

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